molecular formula C8H8BrN3O B8502315 4-Bromo-1H-pyrazolo[3,4-c]pyridine-1-ethanol CAS No. 1032943-42-2

4-Bromo-1H-pyrazolo[3,4-c]pyridine-1-ethanol

Cat. No.: B8502315
CAS No.: 1032943-42-2
M. Wt: 242.07 g/mol
InChI Key: ZZQGOGMHTGRRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1H-pyrazolo[3,4-c]pyridine-1-ethanol is an organic compound that belongs to the class of pyrazolopyridines. These compounds are characterized by a pyrazole ring fused to a pyridine ring. The presence of a bromine atom at the 4-position of the pyrazole ring and an ethanol group at the 1-position of the pyridine ring makes this compound unique and of interest in various scientific fields .

Mechanism of Action

The mechanism of action of 4-Bromo-1H-pyrazolo[3,4-c]pyridine-1-ethanol involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). These kinases are involved in cell proliferation and differentiation, and their inhibition can lead to the suppression of cancer cell growth . The compound binds to the kinase domain, preventing its activation and subsequent signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1H-pyrazolo[3,4-c]pyridine-1-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and ethanol group make it a versatile intermediate for further functionalization and application in diverse scientific fields .

Properties

CAS No.

1032943-42-2

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

2-(4-bromopyrazolo[3,4-c]pyridin-1-yl)ethanol

InChI

InChI=1S/C8H8BrN3O/c9-7-4-10-5-8-6(7)3-11-12(8)1-2-13/h3-5,13H,1-2H2

InChI Key

ZZQGOGMHTGRRQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Br)C=NN2CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In analogy to GP2, 520 mg of 2-{N′-[1-(3,5-Dibromo-pyridin-4-yl)-meth-(E)-ylidene]-hydrazino}-ethanol (Intermediate 1.2, 1.61 mmol, 1 eq) were dissolved in 14 mL dry THF, treated at rt with 155 mg 50-60% sodium hydride (3.54 mmol, 2.2 eq) and subsequently refluxed for 90 min. The reaction mixture was quenched with water, extracted with ethyl acetate, the combined organic layers dried and concentrated in vacuo to yield 424 mg of a crude product, which was optionally further purified by trituration or flash column chromatography.
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
155 mg
Type
reactant
Reaction Step Two

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